Ethyl 6-methyl-2,4-dioxoheptanoate

描述

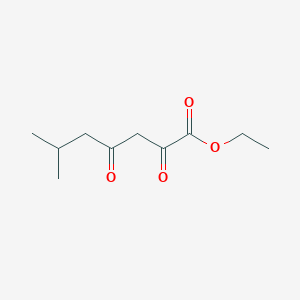

Ethyl 6-methyl-2,4-dioxoheptanoate (CAS: 36983-32-1) is a β-diketone ester with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol. Its structure features two ketone groups (2,4-dioxo) and an ethyl ester moiety, with a methyl branch at the sixth carbon of the heptanoate chain. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .

Synthesis: A common route involves the condensation of 4-methyl-2-pentanone with oxalic acid diethyl ester in ethanol under controlled temperatures (0–20°C for 0.5 hours, followed by 80°C for 0.75 hours). Palladium-catalyzed hydrogenation may also be employed for refinement .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 6-methyl-2,4-dioxoheptanoate can be synthesized through the esterification of 6-methyl-2,4-dioxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction .

化学反应分析

Types of Reactions: Ethyl 6-methyl-2,4-dioxoheptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: 6-methyl-2,4-dioxoheptanoic acid.

Reduction: 6-methyl-2,4-dihydroxyheptanoate.

Substitution: Various esters and amides depending on the nucleophile used.

科学研究应用

Chemical Applications

1. Organic Synthesis:

Ethyl 6-methyl-2,4-dioxoheptanoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules through various reactions such as esterification and condensation. The compound's unique structure allows it to participate in multiple synthetic pathways, enhancing its utility in research and industrial applications.

2. Reagent in Chemical Reactions:

This compound acts as a reagent in several organic reactions, contributing to the formation of new chemical entities. Its dioxo groups enable it to engage in redox reactions, making it valuable for synthesizing derivatives with specific functional properties.

Biological Applications

1. Antimicrobial Studies:

Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. A study demonstrated that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating potential for developing new antimicrobial agents.

2. Anticancer Research:

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may influence cellular pathways related to cancer cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

Medicinal Applications

1. Pharmaceutical Intermediate:

this compound is being investigated as a pharmaceutical intermediate. Its ability to serve as a precursor for various bioactive compounds positions it as a significant player in drug development processes. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential.

2. Enzyme Interaction Studies:

The compound is employed in studies focusing on enzyme interactions and metabolic pathways. Understanding these interactions can lead to insights into drug design and the development of enzyme inhibitors or activators.

Industrial Applications

1. Specialty Chemicals Production:

In industrial settings, this compound is used in the production of specialty chemicals. Its reactivity allows it to be transformed into various industrial materials, including polymers and coatings .

2. Precursor for Polymer Synthesis:

The compound's unique functional groups make it suitable as a precursor in polymer synthesis, enabling the creation of materials with tailored properties for specific applications.

Case Studies

Case Study 1: Antimicrobial Efficacy Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives against selected bacterial strains. Results indicated that certain derivatives showed promising inhibitory effects on bacterial growth, suggesting their potential application in developing new antimicrobial agents.

Case Study 2: Drug Development Research

Research teams are exploring the use of this compound as a pharmaceutical intermediate. Initial findings indicate that modifications to its structure can lead to compounds with enhanced therapeutic profiles for treating various diseases.

作用机制

The mechanism of action of ethyl 6-methyl-2,4-dioxoheptanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .

相似化合物的比较

Comparison with Structural Analogs

The following compounds share structural similarities with ethyl 6-methyl-2,4-dioxoheptanoate, differing in ester groups, substituents, or chain length. Key differences in physical properties, reactivity, and applications are highlighted.

Mthis compound

- CAS : 20577-66-6

- Molecular Formula : C₉H₁₄O₄

- Molecular Weight : 186.21 g/mol

- Key Differences: The methyl ester group (vs. ethyl) reduces molecular weight and slightly increases polarity. Boiling Point: 246.0±13.0°C (predicted), lower than ethyl analogs due to shorter ester chain. pKa: 6.52±0.46 (predicted), indicating comparable acidity to this compound.

- Applications : Used in similar synthetic pathways but may exhibit different solubility profiles in polar solvents .

Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate

- CAS : 1188265-06-6

- Molecular Formula : C₁₆H₂₀O₅

- Molecular Weight : 292.33 g/mol

- Key Differences: Incorporates a 4-methoxyphenyl substituent at the seventh carbon, enhancing aromaticity and steric bulk. Higher molecular weight and complexity, likely reducing volatility. Applications: Potential use in pharmaceuticals due to the methoxyphenyl group’s electron-donating effects .

2,2-Dimethyl-3-oxosuccinic Acid Diethyl Ester

- CAS: Not explicitly provided (listed as a related compound in ).

- Molecular Formula : Likely C₈H₁₂O₅ (estimated).

- Key Differences: Features a dimethyl group adjacent to the ketone, increasing steric hindrance and altering reactivity in nucleophilic additions. Shorter carbon chain (succinate vs. heptanoate) reduces lipophilicity .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Features |

|---|---|---|---|---|---|

| This compound | 36983-32-1 | C₁₀H₁₆O₄ | 200.23 | Not reported | Ethyl ester, methyl branch |

| Mthis compound | 20577-66-6 | C₉H₁₄O₄ | 186.21 | 246.0±13.0 | Methyl ester, higher polarity |

| Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate | 1188265-06-6 | C₁₆H₂₀O₅ | 292.33 | Not reported | Aromatic substituent, complex structure |

| 2,2-Dimethyl-3-oxosuccinic acid diethyl ester | - | ~C₈H₁₂O₅ | ~188.18 | Not reported | Dimethyl group, shorter chain |

Key Research Findings

- Reactivity: this compound’s β-diketone moiety enables keto-enol tautomerism, facilitating condensation reactions (e.g., with amines to form heterocycles) .

- Synthetic Flexibility : Methyl and ethyl analogs can be interchanged to tune solubility and reactivity in drug synthesis .

生物活性

Ethyl 6-methyl-2,4-dioxoheptanoate is a compound of significant interest in the fields of chemistry and biology, primarily due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound is synthesized through the esterification of 6-methyl-2,4-dioxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. This compound serves as an intermediate in the synthesis of complex organic molecules and is utilized in studying enzyme-catalyzed reactions and metabolic pathways .

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, a study highlighted its ability to inhibit the proliferation of human cancer cells such as HCT116 and MCF7. The inhibitory concentration (IC50) values for these cell lines were reported to be significantly lower than those for standard chemotherapeutic agents, indicating its potential as a therapeutic agent .

Table 1: Antiproliferative Activity of this compound

Radical Scavenging Activity

This compound has also been evaluated for its radical scavenging activity. The compound demonstrated significant free radical scavenging capabilities in vitro, which is crucial for mitigating oxidative stress-related cellular damage. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicated a dose-dependent increase in antioxidant activity .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets within cells. It acts as a substrate for specific enzymes, leading to the formation of metabolites that participate in numerous biochemical pathways. These metabolites can modulate cellular processes such as apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Cytotoxicity Testing : In a comparative study involving multiple plant extracts and their fractions, this compound showed superior cytotoxic effects against cancer cell lines compared to other tested compounds. The results suggested its potential use as an anticancer agent .

- Enzyme Interaction Studies : Research has indicated that this compound can influence enzyme activities related to metabolic pathways, further supporting its role in drug development and metabolic research .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-methyl-2,4-dioxoheptanoate, and what key reagents are involved?

this compound is synthesized via Claisen condensation between 4-methyl-pentan-2-one and diethyl oxalate in ethanol using sodium ethoxide as a base. This method yields the compound in high purity, which is critical for downstream applications like pyrazole ring formation. The reaction requires anhydrous conditions to avoid side reactions, and purification typically involves recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm structural features, such as keto-enol tautomerism and ester functionality. For example, the enolic proton appears as a singlet at δ 7.48 ppm .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- Chromatography : Silica gel chromatography (petroleum ether:ethyl acetate eluent) ensures purity, particularly after cyclization steps .

Q. How is this compound utilized in heterocyclic synthesis?

The compound serves as a precursor for pyrazole derivatives. Cyclization with hydrazine hydrate in acetic acid forms 6-methyl-2,4-dioxoheptanoate hydrazone, which undergoes methylation and saponification to yield carboxylic acid intermediates for nitration and amidation .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of this compound into pyrazole derivatives?

Cyclization proceeds via nucleophilic attack of hydrazine on the β-keto ester, followed by dehydration to form the pyrazole ring. The reaction’s efficiency (~100% yield) is attributed to the electron-withdrawing effect of the ester group, stabilizing the transition state. Computational studies (DFT) can further elucidate regioselectivity .

Q. How can researchers address contradictions in reported yields for catalytic hydrogenation of intermediates derived from this compound?

Variations in yield (e.g., 80–97%) may arise from catalyst loading (e.g., 5% Pd/C), hydrogen pressure (4 atm), or solvent choice (ethyl acetate). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. Contradictions in literature often stem from unaccounted side reactions, such as over-reduction, which require monitoring via TLC or HPLC .

Q. What strategies optimize reaction conditions for nitration of intermediates synthesized from this compound?

Nitration with fuming HNO₃ in H₂SO₄ at 65°C requires precise temperature control to prevent decarboxylation (>120°C). Adding the nitrating agent dropwise minimizes exothermic side reactions. Post-reaction quenching with cold water improves product isolation, achieving ~81% yield. Alternative methods (e.g., acetyl nitrate) may enhance selectivity .

Q. How is X-ray crystallography applied to confirm the structure of derivatives of this compound?

SHELX software refines crystallographic data, positioning H-atoms geometrically (riding model) and validating bond lengths/angles. For example, C–H and N–H distances are fixed at 0.93–0.96 Å, with thermal parameters derived from parent atoms. This method resolves ambiguities in stereochemistry for complex derivatives .

Q. What statistical methods validate experimental data in studies involving this compound?

One-way ANOVA and Tukey’s post-hoc test compare group means (e.g., enzyme inhibition assays). Data visualization via scatter plots or heatmaps highlights trends, while error bars (SD/SE) indicate reproducibility. Outliers are assessed using Grubbs’ test .

Q. Methodological Considerations

- Reaction Design : Prioritize methylation before saponification to avoid over-alkylation of free acids .

- Safety Protocols : Use PPE (gloves, goggles) when handling nitrating agents or palladium catalysts due to corrosivity and flammability risks .

- Data Reproducibility : Document solvent purity, catalyst lot numbers, and instrument calibration to mitigate batch-to-batch variability .

属性

IUPAC Name |

ethyl 6-methyl-2,4-dioxoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-14-10(13)9(12)6-8(11)5-7(2)3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOKAEPCOREILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。